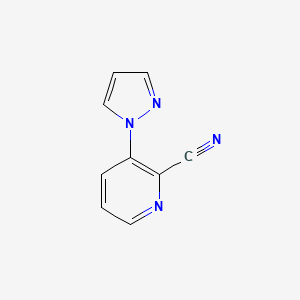![molecular formula C12H9N3 B2461849 2-(3-ピリジル)イミダゾ[1,2-a]ピリジン CAS No. 158629-07-3](/img/structure/B2461849.png)
2-(3-ピリジル)イミダゾ[1,2-a]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyridine ringThe imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmacologically active molecules, making it a valuable target for synthetic and medicinal chemists .
科学的研究の応用
2-(3-Pyridyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
生化学分析
Biochemical Properties
2-(3-Pyridyl)imidazo[1,2-a]pyridine exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Cellular Effects
The cellular effects of 2-(3-Pyridyl)imidazo[1,2-a]pyridine are diverse. It has been shown to have potent anticancer activity against breast cancer cells . It also exhibits significant activity against various infectious diseases .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Pyridyl)imidazo[1,2-a]pyridine is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-(3-Pyridyl)imidazo[1,2-a]pyridine has shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment
Dosage Effects in Animal Models
The effects of 2-(3-Pyridyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At a dosage of 30 mg/kg mouse body weight, it significantly decreased M. tuberculosis burden in the lungs and spleens of mice .
Metabolic Pathways
It is known to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting it may interact with enzymes or cofactors involved in these pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones. This reaction proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by further bromination . The reaction conditions typically involve the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Pyridyl)imidazo[1,2-a]pyridine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(3-Pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP), molecular oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
作用機序
The mechanism of action of 2-(3-Pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as glutamine synthetase, which is a potential target for tuberculosis drug development . The compound’s effects are mediated through binding to the active site of the enzyme, thereby inhibiting its activity and disrupting essential biological processes .
類似化合物との比較
2-(3-Pyridyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar biological activities and applications.
3-Bromoimidazo[1,2-a]pyridine: A derivative with a bromine substituent, which can be further functionalized for various applications.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, known for their biological and therapeutic value.
The uniqueness of 2-(3-Pyridyl)imidazo[1,2-a]pyridine lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile scaffold for drug development and other applications .
特性
IUPAC Name |
2-pyridin-3-ylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-7-15-9-11(14-12(15)5-1)10-4-3-6-13-8-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZGRQBHXFHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(2-chlorophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2461772.png)
![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)
![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)
![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)

![4-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2461782.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461785.png)
![3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461786.png)

![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)
